molecular formula C27H52ClNO6Si2 B6313635 [(E)-3-phenylprop-2-enyl]-bis(3-triethoxysilylpropyl)azanium;chloride CAS No. 1356116-68-1

[(E)-3-phenylprop-2-enyl]-bis(3-triethoxysilylpropyl)azanium;chloride

Cat. No.: B6313635
CAS No.: 1356116-68-1
M. Wt: 578.3 g/mol
InChI Key: OMHMEODACWPVJK-JEBHESKQSA-N
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Description

[(E)-3-phenylprop-2-enyl]-bis(3-triethoxysilylpropyl)azanium;chloride is a complex organosilicon compound It is characterized by the presence of a phenylprop-2-enyl group and two triethoxysilylpropyl groups attached to an azanium ion, with chloride as the counterion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(E)-3-phenylprop-2-enyl]-bis(3-triethoxysilylpropyl)azanium;chloride typically involves the reaction of 3-phenylprop-2-enylamine with triethoxysilane derivatives under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is then purified using standard techniques such as column chromatography or recrystallization to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous reactors. The use of automated systems for monitoring and controlling reaction parameters ensures high yield and purity of the product. The final compound is typically isolated and purified using techniques such as distillation, crystallization, or solvent extraction.

Chemical Reactions Analysis

Types of Reactions

[(E)-3-phenylprop-2-enyl]-bis(3-triethoxysilylpropyl)azanium;chloride can undergo various chemical reactions, including:

    Oxidation: The phenylprop-2-enyl group can be oxidized to form corresponding epoxides or ketones.

    Reduction: The compound can be reduced to form the corresponding amine derivatives.

    Substitution: The triethoxysilyl groups can undergo substitution reactions with nucleophiles, leading to the formation of new silicon-containing compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as alcohols, amines, or thiols can react with the triethoxysilyl groups under mild conditions.

Major Products Formed

    Oxidation: Epoxides, ketones, or carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: New organosilicon compounds with varied functional groups.

Scientific Research Applications

[(E)-3-phenylprop-2-enyl]-bis(3-triethoxysilylpropyl)azanium;chloride has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of advanced materials and catalysts.

    Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of coatings, adhesives, and sealants due to its excellent adhesion properties and chemical stability.

Mechanism of Action

The mechanism of action of [(E)-3-phenylprop-2-enyl]-bis(3-triethoxysilylpropyl)azanium;chloride involves its interaction with specific molecular targets. The phenylprop-2-enyl group can interact with hydrophobic regions of proteins or cell membranes, while the triethoxysilyl groups can form covalent bonds with hydroxyl groups on surfaces. This dual functionality allows the compound to exert its effects through multiple pathways, including disruption of cell membranes, inhibition of enzyme activity, and modulation of signal transduction pathways.

Comparison with Similar Compounds

[(E)-3-phenylprop-2-enyl]-bis(3-triethoxysilylpropyl)azanium;chloride can be compared with other organosilicon compounds such as:

    Trimethoxysilylpropylamine: Similar in structure but with different alkoxy groups.

    Phenyltrimethoxysilane: Contains a phenyl group but lacks the azanium ion and chloride counterion.

    Bis(trimethoxysilylpropyl)amine: Similar in having two silyl groups but with different functional groups attached.

The uniqueness of this compound lies in its combination of phenylprop-2-enyl and triethoxysilyl groups, which confer distinct chemical and physical properties, making it suitable for a wide range of applications.

Properties

IUPAC Name

[(E)-3-phenylprop-2-enyl]-bis(3-triethoxysilylpropyl)azanium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H51NO6Si2.ClH/c1-7-29-35(30-8-2,31-9-3)25-17-23-28(22-16-21-27-19-14-13-15-20-27)24-18-26-36(32-10-4,33-11-5)34-12-6;/h13-16,19-21H,7-12,17-18,22-26H2,1-6H3;1H/b21-16+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMHMEODACWPVJK-JEBHESKQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](CCC[NH+](CCC[Si](OCC)(OCC)OCC)CC=CC1=CC=CC=C1)(OCC)OCC.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO[Si](CCC[NH+](CCC[Si](OCC)(OCC)OCC)C/C=C/C1=CC=CC=C1)(OCC)OCC.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H52ClNO6Si2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

578.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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